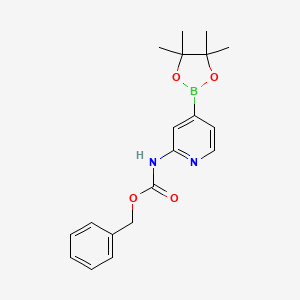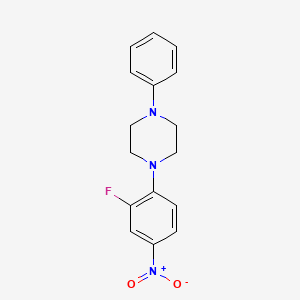
1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine” was synthesized and single crystals were grown successfully by slow evaporation solution growth technique at room temperature . The compound was characterized by FTIR, 1H NMR, and 13C NMR .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the crystal structure of “1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine” is monoclinic having a space group P2 1/c and the corresponding lattice parameters, a = 9.7366 (8) Å, b = 17.9148 (13) Å, c = 7.5270 (6) Å and β = 102.397 (8)° .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, “1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine” has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other materials.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, “1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine” is a solid . It was characterized by FTIR, 1H NMR, and 13C NMR .
Scientific Research Applications
Synthesis and Chemical Properties
Rapid Synthesis in Medicinal Chemistry : A study by Menteşe et al. (2015) details the synthesis of related compounds, 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, using microwave heating, indicating the potential for rapid and efficient production of similar compounds in medicinal chemistry (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).
Innovative Drug Development : In the field of pharmacology, a study by Di Fabio et al. (2009) explores the development of novel druglike NK(1) receptor antagonists, identifying derivatives of C-phenylpiperazine that are potent and selective, suggesting a role for similar compounds in developing targeted therapies (Di Fabio et al., 2009).
Metal Complex Synthesis for Antimicrobial Activity : Yilmaz et al. (2003) discuss the synthesis and characterization of metal complexes with phenylpiperazine-based dithiocarbamate ligands, demonstrating their potential antimicrobial activity. This application highlights the role of such compounds in creating antimicrobial agents (Yilmaz, Yazıcılar, Cesur, Ozkanca, & Maras, 2003).
Pharmacological Characterization in Drug Discovery : Perregaard et al. (1995) synthesized a series of 4-phenylpiperazines and investigated their pharmacological properties, showing their high affinity for various receptors. This research provides insights into the potential for designing receptor-targeted drugs (Perregaard, Moltzen, Meier, & Sanchez, 1995).
Radiochemical Synthesis for Molecular Imaging : Kügler et al. (2014) describe the synthesis of substituted phenylpiperazines, which are key components in neuroligands for various receptors. This indicates its application in in vivo molecular imaging for studying receptors (Kügler, Ermert, Kaufholz, & Coenen, 2014).
Antioxidative Activity in Therapeutics : Šeršen et al. (2007) studied the antioxidative properties of 1-(2-benzofuran-2-yl-2-hydroxyethyl)-4-phenylpiperazines, indicating their potential as antioxidants in therapeutic applications (Šeršen, Loss, Csöllei, Popa, Vančo, & Gregáň, 2007).
Safety And Hazards
properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-4-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-15-12-14(20(21)22)6-7-16(15)19-10-8-18(9-11-19)13-4-2-1-3-5-13/h1-7,12H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUSBZZLFHMSLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


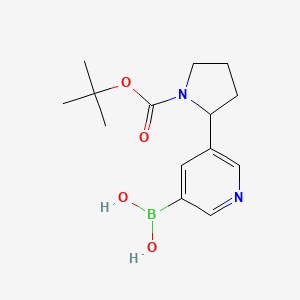
![5-Fluoro-6-methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1403013.png)
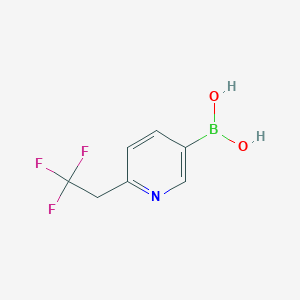
![5'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403016.png)
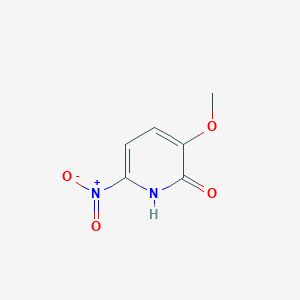
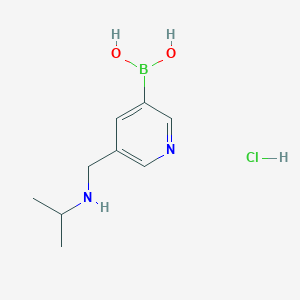
![Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1403023.png)
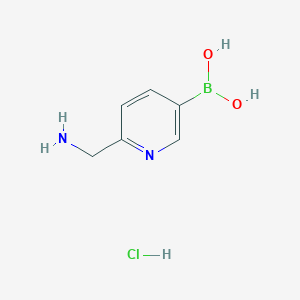
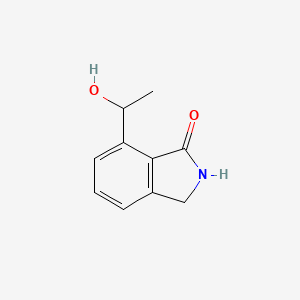
![7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403027.png)
![8'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403028.png)
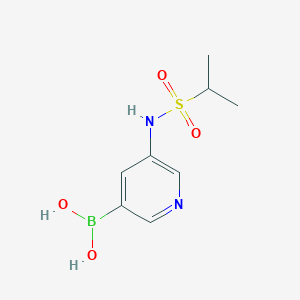
![7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B1403032.png)
